molecular formula C16H18N2O4 B4312509 N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE

N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE

Cat. No.: B4312509
M. Wt: 302.32 g/mol
InChI Key: ZLDCSWBNTKDIMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE is a complex organic compound with a unique structure that includes an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE typically involves multiple steps One common method includes the reaction of benzylamine with acetic anhydride to form N-benzylacetamide This intermediate is then reacted with methyl isocyanate to form the oxazolidinone ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetyl group or the benzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE: shares structural similarities with other oxazolidinone derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both benzyl and acetyl groups.

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-acetyl-N-(5-benzyl-5-methyl-4-methylidene-2-oxo-1,3-oxazolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-11-16(4,10-14-8-6-5-7-9-14)22-15(21)17(11)18(12(2)19)13(3)20/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDCSWBNTKDIMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C(=O)C)N1C(=C)C(OC1=O)(C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Reactant of Route 2
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Reactant of Route 3
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Reactant of Route 4
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Reactant of Route 5
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE
Reactant of Route 6
N-ACETYL-N-(5-BENZYL-5-METHYL-4-METHYLIDENE-2-OXO-13-OXAZOLIDIN-3-YL)ACETAMIDE

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